Cas no 50683-74-4 (N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine)

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine 化学的及び物理的性質
名前と識別子
-
- Isochroman-1-ylmethyl-methyl-amine
- (3,4-dihydro-1H-2-benzopyran-1-ylmethyl)(methyl)amine
- (isochromanylmethyl)methylamine
- 1-(N-Methylaminomethyl)-isochroman
- 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl-
- 3,4-Dihydro-N-methyl-1H-2-benzopyran-1-methanamine
- AC1L9KPT
- BRN 1370732
- Oprea1_012898
- STK054013
- 50683-74-4
- (3,4-dihydro-1H-isochromen-1-ylmethyl)methylamine hydrochloride
- isochroman-1-ylmethyl-methyl-amine, AldrichCPR
- DTXSID60964917
- 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine
- AKOS016346107
- AKOS000300953
- 1-(Isochroman-1-yl)-N-methylmethanamine
- SCHEMBL14452010
- 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine
- Z337709402
- EN300-63883
- [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine
- ALBB-011875
- 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine hydrochloride
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine
-
- MDL: MFCD00457679
- インチ: InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3
- InChIKey: QRTWLBGCEOIIBF-UHFFFAOYSA-N
- SMILES: CNCC1C2=CC=CC=C2CCO1
計算された属性
- 精确分子量: 177.115364102g/mol
- 同位素质量: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 21.3Ų
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-63883-0.05g |
[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine |
50683-74-4 | 95.0% | 0.05g |
$38.0 | 2025-03-21 | |
Enamine | EN300-63883-10.0g |
[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine |
50683-74-4 | 95.0% | 10.0g |
$811.0 | 2025-03-21 | |
Chemenu | CM291537-5g |
N,N-Dimethylisochroman-1-amine |
50683-74-4 | 97% | 5g |
$825 | 2021-06-17 | |
1PlusChem | 1P00DZHX-100mg |
ISOCHROMAN-1-YLMETHYL-METHYL-AMINE |
50683-74-4 | 90% | 100mg |
$128.00 | 2023-12-17 | |
A2B Chem LLC | AG51733-500mg |
(3,4-Dihydro-1h-isochromen-1-ylmethyl)methylamine hydrochloride |
50683-74-4 | >95% | 500mg |
$467.00 | 2024-04-19 | |
A2B Chem LLC | AG51733-10g |
(3,4-Dihydro-1h-isochromen-1-ylmethyl)methylamine hydrochloride |
50683-74-4 | >95% | 10g |
$1412.00 | 2024-04-19 | |
Crysdot LLC | CD11114181-5g |
N,N-Dimethylisochroman-1-amine |
50683-74-4 | 97% | 5g |
$874 | 2024-07-17 | |
1PlusChem | 1P00DZHX-50mg |
ISOCHROMAN-1-YLMETHYL-METHYL-AMINE |
50683-74-4 | 90% | 50mg |
$106.00 | 2023-12-17 | |
1PlusChem | 1P00DZHX-5g |
ISOCHROMAN-1-YLMETHYL-METHYL-AMINE |
50683-74-4 | 90% | 5g |
$693.00 | 2023-12-17 | |
TRC | I735708-50mg |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine |
50683-74-4 | 50mg |
$ 185.00 | 2022-06-04 |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamineに関する追加情報
Introduction to N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine (CAS No. 50683-74-4)
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 50683-74-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate molecular framework of this compound, featuring a dihydroisochromenone moiety and a methylamine substituent, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity studies.
The chemical structure of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine consists of a benzene ring fused with a pyran ring, forming a dihydroisochromenone core. This core is functionalized with a methyl group attached to the 1-position of the isochromenone ring, further substituted with an N-methylamine group at the 3-position. Such structural features contribute to the compound's reactivity and potential interactions with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds derived from dihydroisochromenone scaffolds. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antioxidant, and antimicrobial applications. The presence of the amine group in N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine enhances its potential for hydrogen bonding interactions, which are crucial for binding to biological receptors and modulating physiological processes.
Current research in this domain has highlighted the significance of structural modifications in enhancing the bioactivity of dihydroisochromenone derivatives. Studies have demonstrated that subtle changes in the substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The N-methylamine group in N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine is particularly noteworthy, as it can serve as a site for further functionalization or as a key interaction point with biological targets.
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.
Evaluation of the biological activity of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine has revealed intriguing insights into its potential therapeutic effects. Preclinical studies have indicated that this compound exhibits moderate activity against certain enzymatic targets, suggesting its utility in developing novel therapeutic agents. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design approaches.
The role of computational chemistry in studying N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding interaction mechanisms with biological targets. These computational studies provide valuable insights that guide experimental design and help in optimizing lead compounds for further development.
In conclusion, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine (CAS No. 50683-74-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it a valuable asset for drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an important role in the development of next-generation therapeutics.
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